molecular formula C16H11NS B1206107 12H-Benzo[a]phenothiazine CAS No. 225-83-2

12H-Benzo[a]phenothiazine

Cat. No. B1206107
CAS RN: 225-83-2
M. Wt: 249.3 g/mol
InChI Key: PGIGZWJIJSINOD-UHFFFAOYSA-N
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Description

12H-Benzo[a]phenothiazine is a chemical compound with the molecular formula C16H11NS and a molecular weight of 249.33 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 12H-Benzo[a]phenothiazine consists of 32 bonds, including 21 non-H bonds, 17 multiple bonds, 17 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 secondary amine (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

12H-Benzo[a]phenothiazine is a solid at 20°C and should be stored under inert gas due to its air sensitivity . The compound has a melting point of 278°C .

Scientific Research Applications

  • Radical Modulation Activity 12H-Benzo[a]phenothiazine has been identified as a compound capable of generating radicals under alkaline conditions and enhancing the radical intensity of certain ascorbates. It is more efficient in scavenging superoxide anion and hydroxyl radical than other phenothiazines, indicating its potential in radical modulation, which might partly explain its ability to induce differentiation and apoptosis in leukemic cell lines (Satoh, Sakagami, & Motohashi, 1997).

  • Photophysical Properties and Spectral Studies The electronic absorption and fluorescence spectra of various benzo[a]phenothiazines, including 12H-Benzo[a]phenothiazine, in different solvents reveal their photophysical properties. These studies aid in understanding their excited singlet state dipole moments and specific solute-solvent interactions (Aaron et al., 1996).

  • Differentiation-Inducing Activity Research has shown that 12H-benzo[a]phenothiazine and its derivatives can induce differentiation in human myelogenous leukemic cell lines. This activity is linked to their ability to produce radicals under certain conditions, suggesting a potential role in cancer therapy (Satoh, Sakagami, Kurihara, & Motohashi, 1997).

  • Biological Activity and Dipole Moment Relationship A correlation between the biological activity of benzo[a]phenothiazines and their dipole moments has been established. Compounds like 12H-Benzo[a]phenothiazine, which display antitumor activity, tend to have a smaller ground-state dipole moment and a larger first excited-state dipole moment (Motohashi et al., 1997).

  • Luminescence and Therapeutic Applications Luminescence studies of 12H-benzo[a]phenothiazines (BPHTs) highlight their electronic absorption and fluorescence properties, which are crucial for understanding their potential therapeutic applications, especially in antitumor therapy (Gaye-Seye et al., 2006).

  • Impact on Tobacco Tissue Cultures The influence of benzo[a]phenothiazines, including 12H-benzo[a]phenothiazine, on the growth and elemental composition of tobacco tissue cultures has been observed, indicating their potential impact on cell proliferation and tumor formation (Szabó et al., 1997).

  • Apoptosis Induction in Leukemic Cell Lines 12H-benzo[a]phenothiazine has been shown to induce DNA fragmentation, a marker of apoptosis, in human myelogenous leukemic cell lines. This points to its potential application in inducing apoptosis in cancer cells (Sakagami et al., 1995).

  • Synthesis of Substituted Derivatives Research on the synthesis of substituted 6-anilino-5-alkoxy-12H-benzo[a]phenothiazines provides insights into the chemical properties and potential applications of these compounds in various fields (Tiwari & Mital, 1978).

Safety and Hazards

12H-Benzo[a]phenothiazine should be handled with care as it can be harmful if swallowed . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 12H-Benzo[a]phenothiazine are not mentioned in the sources, the compound’s potential in organic photocatalysis suggests it could be further explored in the synthesis of small molecules and polymerization reactions .

properties

IUPAC Name

12H-benzo[a]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIGZWJIJSINOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059760
Record name 12H-Benzo[a]phenothiazine
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Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12H-Benzo[a]phenothiazine

CAS RN

225-83-2, 28453-74-9
Record name 12H-Benzo[a]phenothiazine
Source CAS Common Chemistry
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Record name Benzo(a)phenothiazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028453749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Benzo[a]phenothiazine
Source DTP/NCI
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Record name 12H-Benzo[a]phenothiazine
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Record name 12H-Benzo[a]phenothiazine
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Record name 12H-benzo[a]phenothiazine
Source European Chemicals Agency (ECHA)
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Record name BENZO(A)PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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